N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoaniline and a thioamide.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-(2-iodophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability .
Properties
Molecular Formula |
C12H11BrN2OS |
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Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16) |
InChI Key |
TWVIKWRECAXUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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